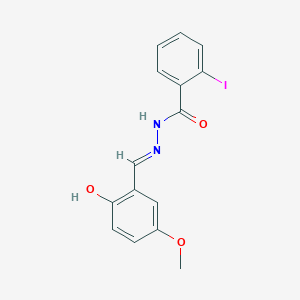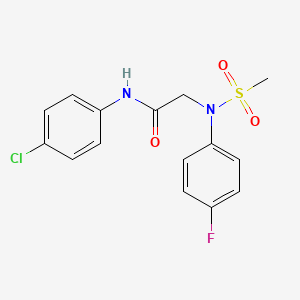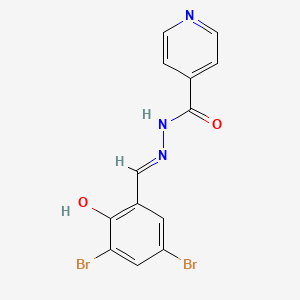![molecular formula C19H22N2O2 B6120777 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF kinase protein. It is a targeted therapy drug used in the treatment of metastatic melanoma, a type of skin cancer that has spread to other parts of the body. Dabrafenib is a promising drug for the treatment of melanoma, and its synthesis, mechanism of action, and biochemical and physiological effects are of great interest to the scientific community.
Mechanism of Action
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide selectively inhibits the BRAF kinase protein, which is involved in cell growth and division. The inhibition of this protein prevents the growth and division of cancer cells, leading to their death. N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide specifically targets the BRAF V600E or V600K mutation, which is present in approximately 50% of melanoma cases.
Biochemical and Physiological Effects:
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and division of cancer cells, leading to their death. It also has effects on the immune system, which may contribute to its anti-cancer activity. N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has been shown to cause side effects such as fever, fatigue, and skin rash, but these are generally mild and manageable.
Advantages and Limitations for Lab Experiments
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is a promising drug for the treatment of melanoma, and its use in lab experiments has several advantages. It is a targeted therapy drug, which means it specifically targets cancer cells and has fewer side effects compared to traditional chemotherapy drugs. N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has been extensively studied, and its mechanism of action is well understood. However, there are limitations to its use in lab experiments, such as the cost of the drug and the need for specialized equipment to perform certain assays.
Future Directions
There are several future directions for the study of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide. One area of research is the development of new combination therapies that can further improve treatment outcomes. Another area of research is the identification of biomarkers that can predict response to N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide, which can help tailor treatment to individual patients. Additionally, the use of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide in other types of cancer, such as non-small cell lung cancer, is an area of active research.
Synthesis Methods
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is synthesized using a multi-step process. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(dimethylamino)-1-propanol to form the corresponding amide. The amide is then reacted with 3-bromoacetophenone to form the final product, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide.
Scientific Research Applications
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has been extensively studied for its efficacy in the treatment of metastatic melanoma. It has been shown to improve overall survival and progression-free survival in patients with BRAF V600E or V600K mutation-positive melanoma. N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has also been studied in combination with other drugs, such as trametinib, to further improve treatment outcomes.
properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-4-5-10-17(14)19(23)20-16-9-6-8-15(13-16)11-12-18(22)21(2)3/h4-10,13H,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQAYVVFTXJVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6120706.png)
![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)


![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)